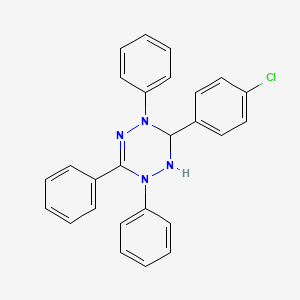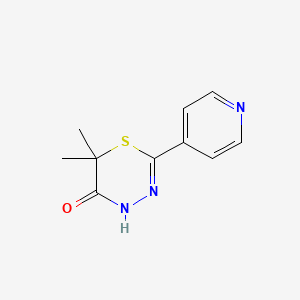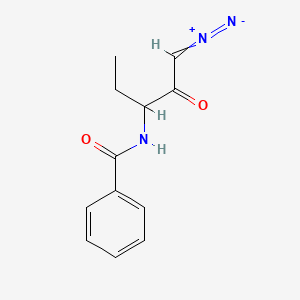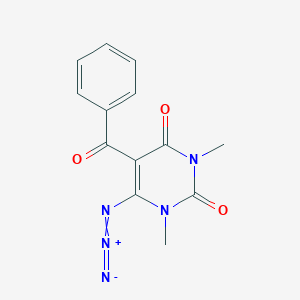![molecular formula C15H13N3O2S B14377612 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole CAS No. 88218-03-5](/img/structure/B14377612.png)
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzylsulfanyl group and a nitro group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the benzimidazole core with benzyl chloride in the presence of a base such as potassium carbonate.
Nitration: The nitro group can be introduced by nitration of the benzimidazole derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) can be used for reduction.
Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It may inhibit key enzymes or disrupt cellular pathways, leading to its biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(Benzylsulfanyl)methyl]-4-methyl-1H-benzimidazole
- 2-[(Benzylsulfanyl)methyl]-4-chloro-1H-benzimidazole
- 2-[(Benzylsulfanyl)methyl]-4-aminobenzimidazole
Uniqueness
2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole is unique due to the presence of both the benzylsulfanyl and nitro groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The nitro group, in particular, can undergo bioreduction to form reactive intermediates, potentially enhancing its antimicrobial or anticancer properties.
Eigenschaften
CAS-Nummer |
88218-03-5 |
|---|---|
Molekularformel |
C15H13N3O2S |
Molekulargewicht |
299.3 g/mol |
IUPAC-Name |
2-(benzylsulfanylmethyl)-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-8-4-7-12-15(13)17-14(16-12)10-21-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
InChI-Schlüssel |
JAQHSCKXDFYODR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Pyridin-3-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14377531.png)
![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)





![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)


![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)


